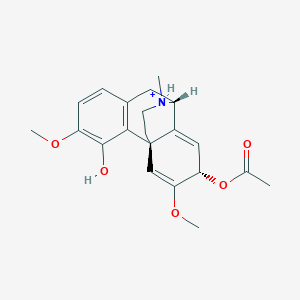
7-O-acetylsalutaridinol(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-acetylsalutaridinol(1+) is the conjugate acid of 7-O-acetylsalutaridinol arising from protonation of the tertiary amino function. It is a conjugate acid of a 7-O-acetylsalutaridinol.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Alkaloid Biosynthesis
Enzyme Purification and Characterization :
- 7-O-acetylsalutaridinol(1+) is involved in the purification and characterization of a specific enzyme, Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase, from Papaver somniferum plant cell cultures. This enzyme plays a crucial role in morphine biosynthesis by catalyzing the acetyl group transfer to salutaridinol, forming salutaridinol-7-O-acetate, a key intermediate (Lenz & Zenk, 1995).
Molecular Characterization of Enzyme Involved in Morphine Biosynthesis :
- The cDNA clone corresponding to the enzyme that catalyzes the conversion of salutaridinol to salutaridinol-7-O-acetate, an immediate precursor of thebaine in the morphine biosynthetic pathway, has been isolated. This enzyme, salutaridinol 7-O-acetyltransferase, is instrumental in the morphine biosynthesis in Papaver somniferum (Grothe, Lenz, & Kutchan, 2001).
Enzymatic Mechanism in Alkaloid Biosynthesis :
- A unique enzymatic mechanism involving 7-O-acetylsalutaridinol(1+) in alkaloid biosynthesis has been identified. This enzyme catalyzes a reaction that transforms precursors into alkaloids with different ring systems depending on the reaction pH, highlighting its significance in morphine precursor formation (Lenz & Zenk, 1994).
Genetic and Molecular Studies
- Morphine Biosynthesis in Yeast :
- Research involving 7-O-acetylsalutaridinol(1+) extends to the synthesis of morphinan alkaloids in Saccharomyces cerevisiae. This includes studying the expression of enzymes that convert the precursor to salutaridinol-7-O-acetate and subsequently thebaine, demonstrating the potential of using yeast for morphinan alkaloid production (Fossati et al., 2015).
Enzymatic Reactions and Cellular Processes
Acetylcholinesterase Reactivators :
- Studies have examined the role of enzymes similar to those interacting with 7-O-acetylsalutaridinol(1+) in acetylcholinesterase reactivation, particularly relevant in treating organophosphorus nerve agent poisoning. This research contributes to understanding how enzyme activity can be manipulated for therapeutic purposes (Mercey et al., 2012).
Anti-inflammatory Properties :
- The chemical modification, such as acetylation of compounds related to 7-O-acetylsalutaridinol(1+), has been explored for anti-inflammatory properties. This includes studying the effects of such compounds on macrophage cells, providing insights into the development of new anti-inflammatory drugs (Park et al., 2020).
Propiedades
Nombre del producto |
7-O-acetylsalutaridinol(1+) |
|---|---|
Fórmula molecular |
C21H26NO5+ |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[(1S,9R,12S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-yl] acetate |
InChI |
InChI=1S/C21H25NO5/c1-12(23)27-17-10-14-15-9-13-5-6-16(25-3)20(24)19(13)21(14,7-8-22(15)2)11-18(17)26-4/h5-6,10-11,15,17,24H,7-9H2,1-4H3/p+1/t15-,17+,21+/m1/s1 |
Clave InChI |
DNOMLUPMYHAJIY-KUDFPVQQSA-O |
SMILES isomérico |
CC(=O)O[C@H]1C=C2[C@H]3CC4=C([C@@]2(CC[NH+]3C)C=C1OC)C(=C(C=C4)OC)O |
SMILES canónico |
CC(=O)OC1C=C2C3CC4=C(C2(CC[NH+]3C)C=C1OC)C(=C(C=C4)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
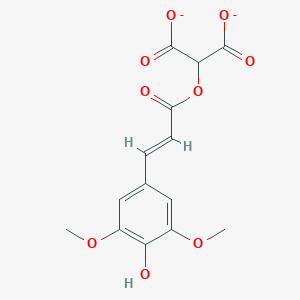
![(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)
![(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263735.png)
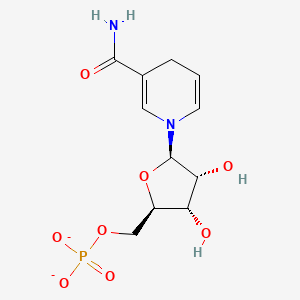

![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)
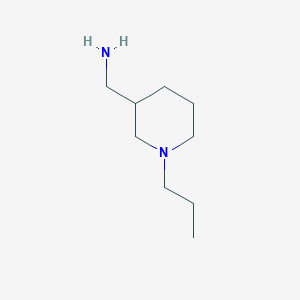
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
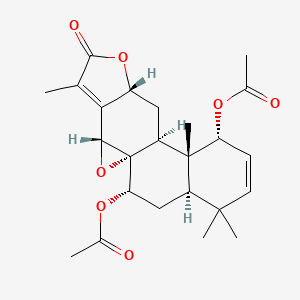
![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)
![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)
